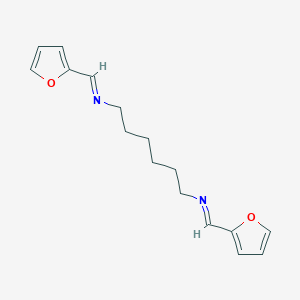

N,N'-Difurfurylidenehexane-1,6-diamine

Description

N,N'-Difurfurylidenehexane-1,6-diamine is a diamine derivative featuring two furfurylidene groups attached to a hexane backbone. The furfurylidene groups introduce aromaticity and electron-rich characteristics, which may enhance its utility in polymerization, catalysis, or supramolecular chemistry compared to aliphatic or smaller substituents.

Properties

CAS No. |

17329-19-0 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

1-(furan-2-yl)-N-[6-(furan-2-ylmethylideneamino)hexyl]methanimine |

InChI |

InChI=1S/C16H20N2O2/c1(3-9-17-13-15-7-5-11-19-15)2-4-10-18-14-16-8-6-12-20-16/h5-8,11-14H,1-4,9-10H2 |

InChI Key |

LMXJMWBWWSFMLA-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |

Canonical SMILES |

C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |

Other CAS No. |

17329-19-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituents on the diamine backbone significantly influence molecular weight, hydrophobicity, and electronic properties. Key examples include:

Key Observations :

- Electron Density : Methyl groups (e.g., N,N,N',N'-tetramethyl derivative) increase electron density at nitrogen, enhancing interactions with electron-deficient species like CO₂ in gas absorption . Furfurylidene groups may similarly donate electrons but with added aromatic conjugation.

- Steric Effects : Bulkier substituents (e.g., cyclohexyl in CID 83366) hinder molecular interactions, whereas smaller groups like methyl optimize reactivity in catalytic systems .

Resin Curing and Polymer Chemistry

- N,N’-Diphenylhexane-1,6-diamine : Reduces curing time of unsaturated polyester resins by up to severalfold at 2 wt.% loading, acting as a pre-accelerator .

- This compound : The furfurylidene groups may offer superior thermal stability and reactivity in high-temperature polymer applications, though direct evidence is pending.

Supramolecular and Coordination Chemistry

- N,N,N',N'-Tetramethylhexane-1,6-diamine : Binds cooperatively with fullerene in Zn-porphyrin macrocycles, where methyl groups modulate electron density to favor sequential guest binding .

- Potential of Furfurylidene Derivative: The conjugated furfurylidene moieties might enable stronger host-guest interactions in supramolecular systems, leveraging both electronic and steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.